molecular formula C24H20BrClN2O5 B12018352 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate CAS No. 765311-47-5

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate

Cat. No.: B12018352
CAS No.: 765311-47-5
M. Wt: 531.8 g/mol
InChI Key: WPAGGTKJRRQNBH-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C22H16BrClN2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include bromophenol, ethoxyphenyl, and chlorobenzoate derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

765311-47-5

Molecular Formula

C24H20BrClN2O5

Molecular Weight

531.8 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H20BrClN2O5/c1-2-31-22-13-16(3-12-21(22)33-24(30)17-4-8-19(26)9-5-17)14-27-28-23(29)15-32-20-10-6-18(25)7-11-20/h3-14H,2,15H2,1H3,(H,28,29)/b27-14+

InChI Key

WPAGGTKJRRQNBH-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.